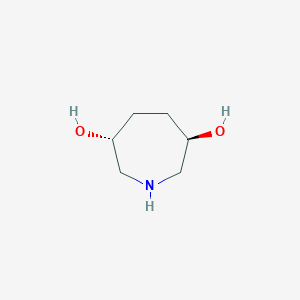
Rel-(3R,6R)-azepane-3,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3R,6R)-azepane-3,6-diol is a chiral compound with two hydroxyl groups located at the 3rd and 6th positions of the azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,6R)-azepane-3,6-diol can be achieved through several methods. One common approach involves the stereoselective reduction of a precursor compound, such as a diketone or a diester, using chiral catalysts or reagents. For example, the reduction of a diketone with a chiral borane reagent can yield the desired diol with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,6R)-azepane-3,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol can yield diketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Rel-(3R,6R)-azepane-3,6-diol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(3R,6R)-azepane-3,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding affinity to enzymes or receptors. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .
Comparison with Similar Compounds
Rel-(3R,6R)-azepane-3,6-diol can be compared with other similar compounds such as:
Rel-(3R,6R)-piperidine-3,6-diol: Similar structure but with a six-membered ring.
Rel-(3R,6R)-hexane-3,6-diol: Similar diol functionality but with a linear chain.
Rel-(3R,6R)-cyclohexane-3,6-diol: Similar diol functionality but with a cyclohexane ring.
The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered or linear counterparts .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(3R,6R)-azepane-3,6-diol |
InChI |
InChI=1S/C6H13NO2/c8-5-1-2-6(9)4-7-3-5/h5-9H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
SEDAIHDJPPMBOD-PHDIDXHHSA-N |
Isomeric SMILES |
C1C[C@H](CNC[C@@H]1O)O |
Canonical SMILES |
C1CC(CNCC1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















